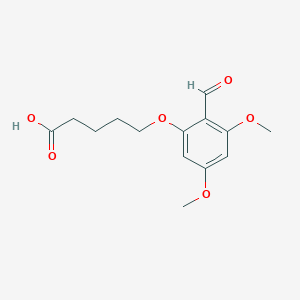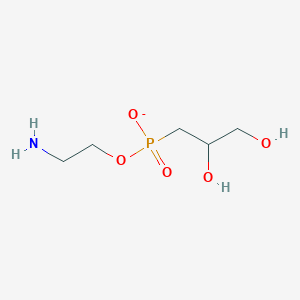![molecular formula C12H7N5O8 B14304488 2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine CAS No. 114107-32-3](/img/structure/B14304488.png)
2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine is a complex organic compound characterized by the presence of multiple nitro groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine typically involves the nitration of biphenyl derivatives. The process begins with the preparation of the biphenyl core, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which act as nitrating agents. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective nitration of the desired positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
化学反応の分析
Types of Reactions
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of polyamines.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the biphenyl structure, which can be further utilized in different applications.
科学的研究の応用
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives due to its high nitrogen content.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, leading to various biochemical effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2,2’,4,4’-Tetranitro-1,1’-biphenyl
- 1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole
- 4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole
Uniqueness
2’,3,4’,5-Tetranitro[1,1’-biphenyl]-2-amine is unique due to its specific arrangement of nitro groups, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable for specialized applications in high-energy materials and advanced chemical synthesis.
特性
CAS番号 |
114107-32-3 |
|---|---|
分子式 |
C12H7N5O8 |
分子量 |
349.21 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)-4,6-dinitroaniline |
InChI |
InChI=1S/C12H7N5O8/c13-12-9(3-7(15(20)21)5-11(12)17(24)25)8-2-1-6(14(18)19)4-10(8)16(22)23/h1-5H,13H2 |
InChIキー |
DLCMIRSLGNGRFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


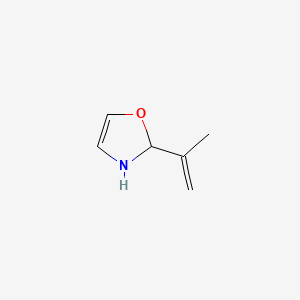
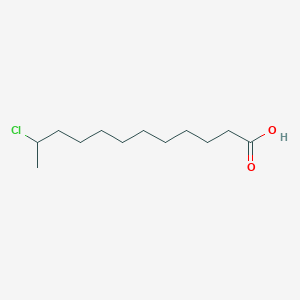
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
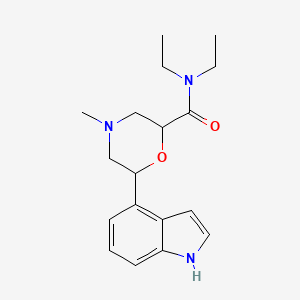
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)

![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
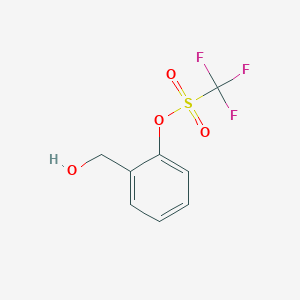
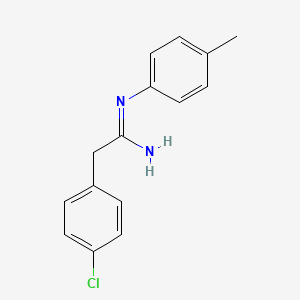
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
